Uridine-5-oxyacetic acid

説明

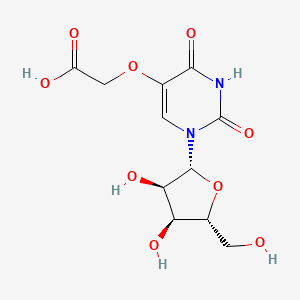

Structure

3D Structure

特性

IUPAC Name |

2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O9/c14-2-5-7(17)8(18)10(22-5)13-1-4(21-3-6(15)16)9(19)12-11(13)20/h1,5,7-8,10,14,17-18H,2-3H2,(H,15,16)(H,12,19,20)/t5-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCNQQGZJWVLIP-VPCXQMTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182414 | |

| Record name | Uridine-5-oxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28144-25-4 | |

| Record name | Uridine-5-oxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28144-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine-5-oxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028144254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine-5-oxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pivotal Role of Uridine-5-oxyacetic Acid (cmo5U) in Transfer RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are critical for the fidelity and efficiency of protein synthesis. Among the myriad of these modifications, Uridine-5-oxyacetic acid (cmo5U), found at the wobble position (U34) of certain tRNAs in Gram-negative bacteria, plays a crucial role in expanding codon recognition and ensuring translational accuracy. This technical guide provides an in-depth exploration of the biosynthesis of cmo5U, its molecular mechanism in codon decoding, and the functional implications of this modification. Detailed experimental protocols for the analysis of cmo5U and a summary of the available quantitative data are presented to facilitate further research and therapeutic development targeting this essential pathway.

Introduction

Transfer RNA (tRNA) molecules are central adaptors in protein synthesis, responsible for deciphering the genetic code on messenger RNA (mRNA) and delivering the corresponding amino acids to the ribosome. The accuracy of this process is heavily reliant on the extensive post-transcriptaneous chemical modifications that tRNA undergoes.[1] These modifications, particularly at the anticodon loop, are crucial for maintaining the structural integrity of the tRNA and for modulating codon-anticodon interactions.[2]

This compound (cmo5U) is a complex modification found at the first position of the anticodon (the "wobble" position, U34) in tRNAs that read codons in four-fold degenerate codon boxes in Gram-negative bacteria like Escherichia coli and Salmonella enterica.[1][3][4] This modification allows a single tRNA species to recognize and decode multiple codons, specifically those ending in adenosine (B11128) (A), guanosine (B1672433) (G), and uridine (B1682114) (U), and in some instances, even cytidine (B196190) (C).[3][4][5][6] The presence of cmo5U is critical for the efficient translation of G-ending codons, a function that goes beyond the predictions of the original wobble hypothesis.[3][5]

This guide will delve into the technical details of the cmo5U modification, providing a comprehensive overview for researchers in molecular biology, drug development, and related fields.

Biosynthesis of this compound (cmo5U)

The biosynthesis of cmo5U is a multi-step enzymatic pathway that begins with a uridine residue at position 34 of the tRNA molecule. The pathway involves a series of enzymatic reactions to first hydroxylate the uridine and then add a carboxymethyl group. In some tRNAs, cmo5U can be further methylated to its ester derivative, 5-methoxycarbonylmethoxyuridine (mcmo5U).[7][8][9]

The key enzymes involved in this pathway are:

-

An unknown hydroxylase: The initial step, the conversion of Uridine (U) to 5-hydroxyuridine (B57132) (ho5U), is catalyzed by an as-yet-unidentified enzyme.[1][4]

-

CmoA (Carboxy-S-adenosyl-L-methionine synthase): CmoA synthesizes the unique carboxymethyl donor, carboxy-S-adenosyl-L-methionine (cx-SAM), from S-adenosyl-L-methionine (SAM) and prephenate, a precursor in the aromatic amino acid biosynthesis pathway.[1][8][9][10]

-

CmoB (tRNA U34 carboxymethyltransferase): CmoB then transfers the carboxymethyl group from cx-SAM to the 5-hydroxy group of ho5U on the tRNA, forming cmo5U.[1][8][9][10]

-

CmoM (cmo5U methyltransferase): In certain tRNAs, such as those for Alanine and Serine in E. coli, the carboxyl group of cmo5U is further methylated by the SAM-dependent methyltransferase CmoM to form mcmo5U.[7][9]

The biosynthetic pathway is depicted in the diagram below.

Role in Codon Recognition and Translation

The primary role of cmo5U at the wobble position is to expand the decoding capacity of a single tRNA, allowing it to recognize multiple codons. According to the wobble hypothesis, an unmodified uridine at position 34 can pair with A and G. However, the presence of the oxyacetic acid moiety at the C5 position of uridine alters its conformational properties and hydrogen bonding potential.

The cmo5U modification enables the tRNA to read codons ending in A, G, and U.[4][6] In some cases, such as for proline, alanine, and valine tRNAs in S. enterica, the cmo5U-containing tRNA can even read the C-ending codon, effectively decoding all four codons in a family box.[3][5] This expanded decoding is crucial for translational efficiency, particularly for G-ending codons, where the lack of cmo5U leads to inefficient decoding.[3]

The structural basis for this expanded pairing is attributed to the ability of the cmo5U side chain to influence the ribose pucker, favoring a C2'-endo conformation which facilitates non-canonical base pairing with U.[4] NMR studies have also suggested that the modification promotes the transient formation of an anionic Watson-Crick-like cmo5U-G base pair, which may mediate recoding.[11]

The functional consequence of this expanded decoding is a streamlined translation process, reducing the need for a full set of tRNA isoacceptors for all 61 sense codons.

Quantitative Data

While the functional importance of cmo5U is well-established, comprehensive quantitative data on the kinetics of the biosynthetic enzymes and the thermodynamics of cmo5U-mediated codon recognition are still limited in the publicly available literature.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km | kcat | kcat/Km (M-1s-1) | Organism | Reference |

| CmoA | SAM, Prephenate | N/A | N/A | N/A | E. coli | Data not available in searched literature. |

| CmoB | cx-SAM, ho5U-tRNA | N/A | N/A | N/A | E. coli | Data not available in searched literature. |

| CmoM | SAM | ~1 µM | ~18 h-1 | ~5.0 x 103 | E. coli | [12] |

| cmo5U-tRNASer1 | N/A | N/A | N/A | E. coli | Data not available in searched literature. |

Note: The kinetic parameters for CmoM are for the human homolog MettL5, which also acts on tRNA. Specific kinetic data for bacterial CmoM with its native tRNA substrate were not found in the searched literature. "N/A" indicates that the data was not available in the reviewed sources.

Table 2: Ribosome Binding and Codon Recognition Efficiency

| tRNA (Modification) | Codon | Relative Binding Affinity (Kd) | In vivo Reading Efficiency | Organism | Reference |

| tRNAPro (cmo5U) | CCU, CCC | N/A | Stimulated | S. enterica | [3][10] |

| tRNAAla (cmo5U) | GCU | N/A | Stimulated | S. enterica | [3][10] |

| tRNAVal (cmo5U) | GUC | N/A | Stimulated | S. enterica | [3][10] |

| tRNAPro (ho5U) | Proline codons | N/A | Reduced efficiency vs. cmo5U | S. enterica | [9] |

Experimental Protocols

Isolation of tRNA for Modification Analysis

This protocol describes the general steps for isolating total tRNA from bacterial cells, which can then be used for modification analysis by HPLC-MS.

Materials:

-

Bacterial cell culture

-

Lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2)

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Isopropanol

-

Ethanol (B145695) (70%)

-

DEAE-cellulose column

-

Elution buffer (e.g., 1 M NaCl in 10 mM Tris-HCl pH 7.5)

-

HPLC system for purification

Procedure:

-

Harvest bacterial cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press).

-

Perform phenol:chloroform extraction to remove proteins and DNA.

-

Precipitate the total RNA from the aqueous phase with isopropanol.

-

Wash the RNA pellet with 70% ethanol and resuspend in an appropriate buffer.

-

Separate tRNA from larger RNA species (rRNA, mRNA) using anion-exchange chromatography on a DEAE-cellulose column or by size-exclusion chromatography.

-

Elute the tRNA fraction and precipitate with ethanol.

-

For higher purity, individual tRNA species can be isolated using methods like high-performance liquid chromatography (HPLC) with specific columns or affinity purification using sequence-specific probes.[13][14]

Quantitative Analysis of cmo5U by HPLC-MS

This protocol outlines the methodology for the enzymatic hydrolysis of tRNA to nucleosides and their subsequent quantification by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[1][3][4]

Materials:

-

Purified tRNA

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

HPLC system with a C18 reverse-phase column

-

Mass spectrometer (e.g., triple quadrupole)

-

Nucleoside standards (including cmo5U if available)

Procedure:

-

Digest the purified tRNA (1-5 µg) to nucleosides using Nuclease P1 and bacterial alkaline phosphatase. This is typically done overnight at 37°C.

-

Centrifuge the reaction mixture to pellet any undigested material and enzymes.

-

Inject the supernatant containing the nucleoside mixture into the HPLC-MS system.

-

Separate the nucleosides on a C18 reverse-phase column using a gradient of a suitable mobile phase (e.g., acetonitrile (B52724) in water with a formic acid modifier).

-

Detect and quantify the nucleosides using the mass spectrometer in multiple reaction monitoring (MRM) mode, using the specific parent and daughter ion transitions for each nucleoside, including cmo5U.

-

Quantify the amount of cmo5U relative to the canonical nucleosides (A, C, G, U) by integrating the peak areas from the chromatograms.

Conclusion and Future Directions

This compound is a vital tRNA modification in Gram-negative bacteria that significantly expands the decoding capacity of tRNA, ensuring efficient and accurate protein synthesis. The biosynthetic pathway of cmo5U, involving the key enzymes CmoA and CmoB, presents potential targets for the development of novel antimicrobial agents. A thorough understanding of the structure, function, and biosynthesis of cmo5U is therefore of great interest to both basic and applied research.

Future research should focus on several key areas:

-

Identification of the Uridine Hydroxylase: The enzyme responsible for the initial hydroxylation of U34 remains to be discovered. Its identification will complete our understanding of the cmo5U biosynthetic pathway.

-

Detailed Kinetic and Structural Studies: Comprehensive kinetic analysis of CmoA and CmoB, as well as high-resolution structural studies of these enzymes in complex with their tRNA substrates, will provide crucial insights into their catalytic mechanisms and substrate recognition.

-

Therapeutic Targeting: The unique nature of the cmo5U pathway in bacteria makes it an attractive target for the development of new antibiotics. Further investigation into inhibitors of CmoA and CmoB is warranted.

-

Role in Pathogenesis and Stress Response: Exploring the role of cmo5U modification in bacterial pathogenesis and adaptation to environmental stress could reveal new aspects of its biological significance.

The continued exploration of the intricate world of tRNA modifications, exemplified by cmo5U, will undoubtedly uncover further layers of complexity in the regulation of gene expression and provide new avenues for therapeutic intervention.

References

- 1. Diversity in mechanism and function of tRNA methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Single-Turnover Kinetics of Methyl Transfer to tRNA by Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and codon reading properties of 5-cyanomethyl uridine, a new modified nucleoside found in the anticodon wobble position of mutant haloarchaeal isoleucine tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The modified wobble nucleoside this compound in tRNAProcmo5UGG promotes reading of all four proline codons in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Filter binding assay - Wikipedia [en.wikipedia.org]

- 7. 5‐Oxyacetic Acid Modification Destabilizes Double Helical Stem Structures and Favors Anionic Watson–Crick like cmo5U‐G Base Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 9. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The modified wobble nucleoside this compound in tRNAPro(cmo5UGG) promotes reading of all four proline codons in vivo. [umu.diva-portal.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Enzymatic characterization of three human RNA adenosine methyltransferases reveals diverse substrate affinities and reaction optima - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic Analysis of tRNA Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

The Biosynthesis of Uridine-5-oxyacetic Acid in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine-5-oxyacetic acid (cmo5U) is a complex post-transcriptional modification found at the wobble position (U34) of certain transfer RNAs (tRNAs) in many bacterial species, particularly Gram-negative bacteria like Escherichia coli and Salmonella enterica. This modification plays a crucial role in expanding the decoding capacity of tRNA, allowing a single tRNA species to recognize multiple synonymous codons, thereby enhancing translational efficiency and fidelity. The biosynthesis of cmo5U is a multi-step enzymatic pathway involving novel biochemistry and unique intermediates. This technical guide provides an in-depth overview of the cmo5U biosynthesis pathway, including the enzymes, intermediates, and regulatory aspects. It also presents a compilation of available quantitative data, detailed experimental protocols for key assays, and visual diagrams of the pathway and related workflows to serve as a comprehensive resource for researchers in the fields of molecular biology, microbiology, and drug development.

Introduction

Post-transcriptional modifications of tRNA are essential for their proper folding, stability, and function in protein synthesis.[1] One of the most complex and functionally significant modifications is found at the wobble position of the anticodon. In many bacteria, the uridine (B1682114) at position 34 of tRNAs that read four-codon family boxes is modified to this compound (cmo5U) or its methyl ester, 5-methoxycarbonylmethoxyuridine (mcmo5U).[2] The presence of the carboxymethyl group at the 5-position of the uridine base extends the wobble pairing capability, allowing these tRNAs to recognize codons ending in A, G, and U.[3]

The biosynthesis of cmo5U is a fascinating pathway that highlights the metabolic ingenuity of bacteria. It involves a unique S-adenosyl-L-methionine (SAM) analog and a dedicated set of enzymes. Understanding this pathway is not only fundamental to our knowledge of bacterial translation but also presents potential opportunities for the development of novel antimicrobial agents targeting this essential process.

The Biosynthetic Pathway of this compound (cmo5U)

The biosynthesis of cmo5U from uridine (U) in tRNA is a three-step enzymatic process. The pathway begins with the hydroxylation of uridine, followed by the synthesis of a unique carboxymethyl donor, and finally the transfer of the carboxymethyl group to the hydroxylated uridine.

Step 1: Hydroxylation of Uridine to 5-hydroxyuridine (B57132) (ho5U)

The initial and least understood step is the conversion of uridine at position 34 of the tRNA to 5-hydroxyuridine (ho5U). For a long time, the enzyme responsible for this hydroxylation remained unknown.[4][5] Recent studies in E. coli have implicated the gene yegQ in this process.[6] Deletion of yegQ results in a significant (approximately 50%) reduction in the levels of cmo5U and its derivatives.[6] The protein YegQ belongs to the U32 peptidase family, and its activity is dependent on the presence of the ferredoxin YfhL, suggesting a complex reaction mechanism likely involving an iron-sulfur cluster.[6][7] In Bacillus subtilis, a Gram-positive bacterium where the end product is 5-methoxyuridine (B57755) (mo5U), the functional homologs are the proteins encoded by the yrrMNO operon.[6][7]

Step 2: Synthesis of the Carboxymethyl Donor, carboxy-S-adenosyl-L-methionine (Cx-SAM)

The carboxymethyl group for the final step is donated by a unique and rare SAM analog, carboxy-S-adenosyl-L-methionine (Cx-SAM). This activated donor is synthesized by the enzyme carboxy-S-adenosyl-L-methionine synthase (CmoA) .[8] CmoA catalyzes the transfer of a carboxyl group from prephenate to the methyl group of S-adenosyl-L-methionine (SAM).[8] This reaction is a remarkable example of generating a C-C bond on the typically electrophilic methyl group of SAM.

Step 3: Carboxymethylation of ho5U to form cmo5U

The final step in the pathway is the transfer of the carboxymethyl group from Cx-SAM to the 5-hydroxyl group of ho5U on the tRNA. This reaction is catalyzed by the enzyme tRNA U34 carboxymethyltransferase (CmoB) .[9][10] CmoB specifically recognizes ho5U-containing tRNA and Cx-SAM to produce the final product, cmo5U-modified tRNA.[11] CmoB exhibits a high degree of specificity for Cx-SAM over the much more abundant SAM.[11] In some tRNAs, cmo5U can be further methylated to form 5-methoxycarbonylmethoxyuridine (mcmo5U) by the enzyme CmoM.[4]

A diagram of the cmo5U biosynthetic pathway is presented below:

Quantitative Data

Quantitative kinetic data for the enzymes in the cmo5U pathway are not extensively documented in a consolidated format. However, biochemical studies of CmoB have demonstrated its high specificity for its substrates.

| Enzyme | Substrate(s) | Product(s) | Kinetic Parameters | Organism | Reference |

| CmoA | Prephenate, SAM | Cx-SAM, Phenylpyruvate | Not extensively reported | E. coli | [8] |

| CmoB | ho5U-tRNA, Cx-SAM | cmo5U-tRNA, SAH | High selectivity for Cx-SAM over SAM (~500-fold difference in binding affinities) | E. coli | [11] |

Note: SAH refers to S-adenosyl-L-homocysteine.

Experimental Protocols

This section provides an overview of the key experimental protocols used to study the cmo5U biosynthesis pathway. These are generalized protocols based on methods described in the literature and should be optimized for specific experimental conditions.

Purification of Recombinant CmoA and CmoB

Objective: To obtain pure, active CmoA and CmoB enzymes for in vitro assays.

Methodology:

-

Cloning: The genes encoding CmoA and CmoB are amplified from the genomic DNA of the target bacterium (e.g., E. coli K-12) by PCR. The amplified fragments are then cloned into an appropriate expression vector, often containing a purification tag such as a hexahistidine (His6)-tag.

-

Expression: The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced, typically by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cells are lysed by sonication or high-pressure homogenization.

-

Purification: The His-tagged proteins are purified from the cell lysate using immobilized metal affinity chromatography (IMAC), typically with a Ni-NTA resin. The column is washed to remove non-specifically bound proteins, and the target protein is eluted with a buffer containing a high concentration of imidazole.

-

Further Purification (Optional): For higher purity, additional chromatography steps such as ion-exchange or size-exclusion chromatography can be performed.

-

Quality Control: The purity of the recombinant proteins is assessed by SDS-PAGE, and the concentration is determined using a protein assay (e.g., Bradford or BCA).

In Vitro Enzyme Assays

Objective: To measure the enzymatic activity of CmoA and CmoB in a controlled in vitro environment.

4.2.1. CmoA (Cx-SAM Synthase) Assay

Principle: The activity of CmoA is determined by measuring the formation of its product, Cx-SAM, from the substrates prephenate and SAM. The product can be detected and quantified by LC-MS.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing a suitable buffer, purified CmoA, SAM, and prephenate.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.

-

Quenching: The reaction is stopped, for example, by the addition of an acid or by heat inactivation.

-

Analysis: The reaction mixture is analyzed by LC-MS to detect and quantify the amount of Cx-SAM produced. A standard curve of chemically synthesized Cx-SAM can be used for absolute quantification.

4.2.2. CmoB (tRNA Carboxymethyltransferase) Assay

Principle: The activity of CmoB is measured by monitoring the transfer of the carboxymethyl group from Cx-SAM to a ho5U-containing tRNA substrate. The formation of cmo5U in the tRNA is quantified by LC-MS analysis of digested tRNA.

Methodology:

-

Substrate Preparation: A ho5U-containing tRNA substrate is required. This can be obtained by in vitro transcription of a specific tRNA gene followed by enzymatic modification to introduce ho5U, or by isolating tRNA from a bacterial strain that accumulates ho5U (e.g., a cmoB deletion mutant).

-

Reaction Mixture: A reaction mixture is prepared containing a suitable buffer, purified CmoB, the ho5U-tRNA substrate, and Cx-SAM.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.

-

tRNA Isolation and Digestion: The tRNA is recovered from the reaction mixture, for example, by phenol-chloroform extraction and ethanol (B145695) precipitation. The purified tRNA is then completely digested to its constituent nucleosides using enzymes like nuclease P1 and alkaline phosphatase.

-

LC-MS Analysis: The resulting nucleoside mixture is analyzed by reverse-phase HPLC coupled with mass spectrometry (LC-MS) to separate and quantify the amount of cmo5U formed.

Analysis of tRNA Modifications by LC-MS

Objective: To identify and quantify modified nucleosides, including cmo5U and its precursors, in total tRNA isolated from bacteria.

Methodology:

-

tRNA Isolation: Total tRNA is isolated from bacterial cells grown under specific conditions. Standard protocols involving phenol-chloroform extraction and precipitation are commonly used.

-

tRNA Digestion: The purified total tRNA is enzymatically hydrolyzed to single nucleosides using a cocktail of enzymes such as nuclease P1 and bacterial alkaline phosphatase.

-

LC-MS Analysis: The nucleoside digest is injected onto a reverse-phase HPLC column coupled to a mass spectrometer. The nucleosides are separated based on their hydrophobicity. The mass spectrometer is used to identify and quantify the individual nucleosides based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Conclusion

The biosynthesis of this compound is a specialized pathway crucial for translational fidelity in many bacteria. The elucidation of this pathway has revealed novel enzymatic functions and a unique SAM-dependent biochemistry. While the core components, CmoA and CmoB, have been identified, further research is needed to fully characterize their kinetic properties and regulatory mechanisms. The recent identification of genes involved in the initial hydroxylation step opens new avenues for investigating this complex enzymatic reaction. The technical approaches outlined in this guide provide a framework for researchers to further explore the fascinating biology of cmo5U and to potentially exploit this pathway for the development of new antibacterial strategies.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]

- 6. Identification and Characterization of Genes Required for 5-Hydroxyuridine Synthesis in Bacillus subtilis and Escherichia coli tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. uniprot.org [uniprot.org]

- 10. uniprot.org [uniprot.org]

- 11. Determinants of the CmoB carboxymethyl transferase utilized for selective tRNA wobble modification - PMC [pmc.ncbi.nlm.nih.gov]

Uridine-5-oxyacetic Acid and the Wobble Hypothesis Revisited: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fidelity of protein synthesis is paramount to cellular function. This process relies on the precise recognition of messenger RNA (mRNA) codons by the anticodons of transfer RNA (tRNA). In 1966, Francis Crick proposed the "wobble hypothesis" to explain the degeneracy of the genetic code, suggesting that non-Watson-Crick base pairing could occur at the third position of the codon.[1][2] This hypothesis, while foundational, did not fully account for the decoding capabilities observed in many organisms, largely due to the presence of modified nucleosides in the anticodon loop of tRNA. One such critical modification is uridine-5-oxyacetic acid (cmo⁵U), found at the wobble position (position 34) of tRNAs in several bacteria, including Salmonella enterica and Escherichia coli.[3][4][5] This guide delves into the role of cmo⁵U in expanding the decoding capacity of tRNA, revisiting the original wobble hypothesis and exploring the experimental evidence and molecular mechanisms that have reshaped our understanding of this fundamental biological process. The unique properties of cmo⁵U have implications for translational efficiency and fidelity, offering potential avenues for therapeutic intervention and drug development.

The Classical and Modified Wobble Hypothesis

Crick's original wobble hypothesis proposed a set of pairing rules for the third codon position, where the first base of the anticodon dictates the decoding capacity.[1][6][7] For instance, an unmodified uridine (B1682114) (U) at the wobble position was predicted to recognize codons ending in adenosine (B11128) (A) and guanosine (B1672433) (G), but not those ending in U or cytosine (C).[3][8] However, it is now understood that the uridine at position 34 is almost always modified.[3][8] These modifications significantly alter the decoding properties of the tRNA, leading to a "modified wobble hypothesis".[9]

This compound is a key modification that expands the wobble capability.[10] Unlike unmodified uridine, tRNAs containing cmo⁵U can recognize not only A- and G-ending codons but also U-ending codons.[3][4][8] This expanded decoding is crucial for the translation of "family codon boxes," where all four codons specify the same amino acid.[3][4]

Decoding Properties of cmo⁵U-Containing tRNAs

Extensive research, primarily in Salmonella enterica, has elucidated the in vivo function of cmo⁵U. Studies have shown that tRNAs for proline, alanine, and valine containing cmo⁵U can read all four codons in their respective family boxes, including the C-ending codons, a capability not predicted by the original wobble hypothesis.[3][8][11] Interestingly, the corresponding threonine tRNA with cmo⁵U does not efficiently read the C-ending codon, indicating that the decoding properties can be influenced by the tRNA body or other factors.[3][8][11]

A surprising discovery was the critical role of cmo⁵U in the efficient decoding of G-ending codons.[3][5][8] While a G in the wobble position of the anticodon can pair with a U in the codon, the reverse pairing (U34 in the anticodon with G in the codon) appears to require the cmo⁵U modification for efficient translation.[3][5][8]

Quantitative Data on the Impact of cmo⁵U

The functional importance of cmo⁵U has been quantified through various in vivo experiments, primarily by analyzing the growth rates of bacterial mutants and monitoring A-site selection rates in the ribosome.

| Amino Acid | Codons Read by cmo⁵U-tRNA | Effect of cmo⁵U Deficiency (ho⁵U) on Codon Reading | Reference |

| Proline | CCU, CCC, CCA, CCG | Reduced efficiency in reading all four codons, especially U- and C-ending codons. | [4] |

| Alanine | GCU, GCC, GCA, GCG | Stimulated reading of GCU. | [3] |

| Valine | GUU, GUC, GUA, GUG | Stimulated reading of GUC. | [3] |

| Threonine | ACU, ACC, ACA, ACG | Does not efficiently read all four codons. | [3] |

Table 1: Codon Recognition by cmo⁵U-Containing tRNAs and the Effect of its Deficiency.

| Mutant Condition | Relative A-site Selection Rate (Compared to Wild-type) | Reference |

| cmoB mutant (lacking cmo⁵U) reading Proline CCU codon | Decreased | [3] |

| cmoB mutant (lacking cmo⁵U) reading Proline CCC codon | Decreased | [3] |

| cmoB mutant (lacking cmo⁵U) reading Alanine GCU codon | Decreased | [3] |

| cmoB mutant (lacking cmo⁵U) reading Valine GUC codon | Decreased | [3] |

Table 2: Impact of cmo⁵U Deficiency on A-site Selection Rates for Specific Codons.

Experimental Protocols

The following are summaries of key experimental methodologies used to investigate the function of this compound.

Construction of Salmonella enterica Mutants

To study the in vivo role of cmo⁵U, specific mutant strains of Salmonella enterica serovar Typhimurium were constructed.[3] This involved deleting the genes for other isoacceptor tRNAs, leaving only the cmo⁵U-containing tRNA to read all four codons of a particular family box. Furthermore, to understand the importance of the cmo⁵U modification itself, mutations were introduced in the genes responsible for its biosynthesis, such as cmoB.[3][8] Deletion of the cmoB gene results in the accumulation of the biosynthetic intermediate 5-hydroxyuridine (B57132) (ho⁵U) in place of cmo⁵U.[3][4]

Monitoring A-site Selection Rates In Vivo

The efficiency of codon reading was monitored in vivo by measuring the rates of A-site selection in the ribosome. This technique allows for a direct assessment of how well a specific tRNA can decode a particular codon. The experiments typically involve strains with specific genetic reporters that can quantify the translational efficiency of a given codon in the presence or absence of the cmo⁵U modification.[3][8]

Analysis of tRNA Modifications by HPLC

High-performance liquid chromatography (HPLC) is used to analyze the nucleoside composition of tRNA.[4] tRNA is isolated from wild-type and mutant bacterial strains, digested into individual nucleosides, and then separated and quantified by HPLC. This method allows for the direct observation of the absence of cmo⁵U and the accumulation of its precursors, such as ho⁵U and 5-methoxyuridine (B57755) (mo⁵U), in mutant strains.[4]

Signaling Pathways and Workflows

Biosynthesis of this compound (cmo⁵U)

The biosynthetic pathway of cmo⁵U involves a series of enzymatic modifications starting from uridine (U) at position 34 of the tRNA. The genes cmoA and cmoB have been identified as crucial for this process in Salmonella enterica.[4] The proposed pathway involves the formation of 5-hydroxyuridine (ho⁵U) as an intermediate.[4][12][13]

Caption: Proposed biosynthetic pathway for this compound (cmo⁵U).

Experimental Workflow for Studying cmo⁵U Function

The in vivo investigation of cmo⁵U function typically follows a structured workflow involving genetic manipulation and phenotypic analysis.

Caption: Experimental workflow for the in vivo analysis of cmo⁵U function.

Logical Relationship of Codon Reading by cmo⁵U-tRNA

The presence of cmo⁵U at the wobble position expands the decoding capacity of a U-starting anticodon, challenging the original wobble rules.

Caption: Comparison of codon reading by unmodified U and cmo⁵U at the wobble position.

Implications for Drug Development

Understanding the nuances of tRNA modification and its impact on translation opens up new possibilities for therapeutic intervention. The enzymes involved in the biosynthesis of cmo⁵U, such as those encoded by the cmoA and cmoB genes, represent potential targets for the development of novel antibiotics. Inhibiting these enzymes would lead to defects in translation, particularly of codons read by cmo⁵U-containing tRNAs, which could be detrimental to bacterial growth. Furthermore, the role of modified nucleosides in maintaining translational fidelity is critical. Modulating these pathways could be a strategy to induce mistranslation and inhibit the proliferation of pathogenic organisms. As our understanding of the "RNA modification landscape" or "epitranscriptome" grows, so too will the opportunities for targeted drug design.

Conclusion

The study of this compound has significantly advanced our understanding of the wobble hypothesis, demonstrating that the chemical modification of tRNA nucleosides plays a crucial role in defining the rules of codon recognition. The expanded decoding capacity conferred by cmo⁵U is essential for the efficient translation of certain codons and highlights the intricate mechanisms that ensure the fidelity of protein synthesis. The experimental approaches used to dissect the function of cmo⁵U in vivo provide a powerful framework for investigating other tRNA modifications. For researchers in drug development, the enzymes responsible for these modifications present a promising class of targets for the creation of new therapeutics that can precisely disrupt bacterial translation. The revisited wobble hypothesis, incorporating the influence of modified nucleosides, underscores the dynamic and complex nature of the genetic code's translation.

References

- 1. microbenotes.com [microbenotes.com]

- 2. jackwestin.com [jackwestin.com]

- 3. The wobble hypothesis revisited: this compound is critical for reading of G-ending codons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The modified wobble nucleoside this compound in tRNAProcmo5UGG promotes reading of all four proline codons in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Wobble base pair - Wikipedia [en.wikipedia.org]

- 8. The wobble hypothesis revisited: this compound is critical for reading of G-ending codons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Celebrating wobble decoding: Half a century and still much is new - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of expanding the decoding capacity of tRNAs by modification of uridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Wobble hypothesis revisited : this compound is critical for reading of G-ending codons [diva-portal.org]

- 12. On the biosynthesis of 5-methoxyuridine and this compound in specific procaryotic transfer RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. On the biosynthesis of 5-methoxyuridine and this compound in specific procaryotic transfer RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the cmo5U Biosynthetic Pathway and its Precursor, 5-hydroxyuridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of 5-carboxymethoxyuridine (cmo5U), a modified nucleoside found in the wobble position of tRNA. The guide details the enzymatic steps, precursors, and experimental protocols relevant to the study of this pathway, with a particular focus on the role of 5-hydroxyuridine (B57132) (ho5U).

Introduction to cmo5U and its Significance

5-carboxymethoxyuridine is a post-transcriptional modification of uridine (B1682114) at position 34 of the anticodon in many bacterial tRNAs. This modification plays a crucial role in ensuring accurate and efficient protein synthesis by expanding the decoding capacity of the ribosome, allowing a single tRNA to recognize multiple codons. The biosynthesis of cmo5U is a multi-step enzymatic process that varies between different bacterial species. Understanding this pathway is of significant interest for the development of novel antimicrobial agents that could disrupt bacterial protein synthesis.

The cmo5U Biosynthetic Pathway

The biosynthesis of cmo5U originates from uridine (U) within a tRNA molecule and proceeds through a series of enzymatic modifications. The central precursor in this pathway is 5-hydroxyuridine (ho5U). The pathway is best characterized in Gram-negative bacteria, such as Escherichia coli.

Formation of the Precursor: 5-hydroxyuridine (ho5U)

The initial and crucial step is the hydroxylation of uridine at the C5 position to form ho5U. This reaction is catalyzed by one of two enzymes:

-

TrhO (tRNA-uridine 5-hydroxylase, oxygen-dependent): This enzyme utilizes molecular oxygen to hydroxylate uridine.

-

TrhP (tRNA-uridine 5-hydroxylase, prephenate-dependent): This enzyme uses prephenate as a substrate for the hydroxylation reaction.

The Core Pathway in Gram-Negative Bacteria

Once ho5U is formed, the pathway in Gram-negative bacteria proceeds through the action of two key enzymes, CmoA and CmoB.[1][2]

-

Synthesis of Carboxy-S-adenosyl-L-methionine (Cx-SAM): The enzyme CmoA synthesizes a unique S-adenosyl-L-methionine (SAM) analog, carboxy-S-adenosyl-L-methionine (Cx-SAM), from chorismate and SAM.[2]

-

Carboxymethylation of ho5U: The enzyme CmoB then transfers the carboxymethyl group from Cx-SAM to the 5-hydroxyl group of ho5U, forming cmo5U.[1][2]

Further Modification to mcmo5U

In some tRNA species, cmo5U can be further methylated to form 5-methoxycarbonylmethoxyuridine (mcmo5U). This reaction is catalyzed by the SAM-dependent methyltransferase CmoM .[1][2]

Quantitative Data

While comprehensive kinetic data for all enzymes in the pathway is not fully available in single literature sources, the following table summarizes available information and general kinetic parameters for related enzyme families.

| Enzyme | Substrate(s) | Product(s) | Km | kcat | Vmax | Organism | Reference(s) |

| TrhO/TrhP | Uridine-tRNA, O2/Prephenate | ho5U-tRNA | N/A | N/A | N/A | E. coli | N/A |

| CmoA | Chorismate, SAM | Cx-SAM, Pyruvate | N/A | N/A | N/A | E. coli | N/A |

| CmoB | ho5U-tRNA, Cx-SAM | cmo5U-tRNA, SAH | N/A | N/A | N/A | E. coli | N/A |

| CmoM | cmo5U-tRNA, SAM | mcmo5U-tRNA, SAH | N/A | N/A | N/A | E. coli | N/A |

Experimental Protocols

This section provides detailed methodologies for the expression and purification of the enzymes involved in the cmo5U pathway, the in vitro reconstitution of the pathway, and the analysis of tRNA modifications.

Recombinant Protein Expression and Purification (General Protocol for His-tagged Proteins)

This protocol is a general guideline for the expression and purification of His-tagged CmoA, CmoB, and CmoM from E. coli. Optimization may be required for each specific protein.

4.1.1. Expression

-

Transformation: Transform E. coli BL21(DE3) cells with a plasmid vector (e.g., pET vector) containing the gene of interest with an N- or C-terminal His-tag.

-

Starter Culture: Inoculate 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Incubation: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

4.1.2. Purification (Native Conditions)

-

Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). Incubate on ice for 30 minutes, followed by sonication to ensure complete lysis.

-

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography:

-

Equilibrate a Ni-NTA affinity column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

-

-

Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Purity Analysis: Assess protein purity by SDS-PAGE.

In Vitro Reconstitution of the cmo5U Biosynthetic Pathway

This protocol describes the stepwise enzymatic synthesis of cmo5U from a tRNA substrate.

-

Substrate Preparation: Prepare a suitable tRNA substrate (e.g., in vitro transcribed tRNAVal).

-

Hydroxylation Reaction (ho5U formation):

-

Set up a reaction mixture containing the tRNA substrate, purified TrhO or TrhP, and the appropriate co-factors (O2 for TrhO, prephenate for TrhP) in a suitable reaction buffer.

-

Incubate at 37°C for 1-2 hours.

-

-

cmo5U Synthesis:

-

To the reaction mixture containing ho5U-tRNA, add purified CmoA and CmoB, along with their substrates chorismate and SAM.

-

Incubate at 37°C for 1-2 hours.

-

-

(Optional) mcmo5U Synthesis:

-

To the reaction mixture containing cmo5U-tRNA, add purified CmoM and SAM.

-

Incubate at 37°C for 1 hour.

-

-

RNA Purification: Purify the modified tRNA from the reaction mixture using phenol-chloroform extraction followed by ethanol (B145695) precipitation.

Analysis of tRNA Modifications by HPLC-MS/MS

This protocol outlines the general steps for the analysis of modified nucleosides from tRNA.[3][4][5]

-

tRNA Digestion to Nucleosides:

-

To 1-5 µg of purified tRNA, add nuclease P1 and incubate at 37°C for 2-4 hours to digest the tRNA into 5'-mononucleotides.

-

Add bacterial alkaline phosphatase (BAP) and continue incubation at 37°C for 1-2 hours to dephosphorylate the nucleotides to nucleosides.

-

-

HPLC Separation:

-

Inject the digested nucleoside mixture onto a reverse-phase C18 column.

-

Separate the nucleosides using a gradient of a suitable mobile phase, such as a mixture of ammonium (B1175870) acetate (B1210297) or formic acid and acetonitrile.

-

-

Mass Spectrometry Detection:

-

Couple the HPLC system to a tandem mass spectrometer (MS/MS).

-

Acquire data in positive ion mode using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect and quantify the specific mass transitions for uridine, ho5U, cmo5U, and mcmo5U.

-

Visualizations

cmo5U Biosynthetic Pathway in Gram-Negative Bacteria

Caption: The cmo5U biosynthetic pathway in Gram-negative bacteria.

Experimental Workflow for cmo5U Analysis

References

- 1. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tRNA Modification LC-MS Analysis Service - Creative Proteomics [creative-proteomics.com]

- 5. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

Uridine-5-oxyacetic Acid Methyl Ester (mcmo5U): A Comprehensive Technical Guide on its Formation and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine-5-oxyacetic acid methyl ester (mcmo5U) is a complex post-transcriptional modification found at the wobble position (U34) of certain transfer RNAs (tRNAs) in Gram-negative bacteria. This modification plays a critical role in expanding the decoding capacity of the anticodon, allowing a single tRNA species to recognize all four codons within a four-codon family box. The biosynthesis of mcmo5U is a multi-step enzymatic process involving a unique set of enzymes and precursor molecules derived from central metabolism. In mammals, a related modification, 5-methoxycarbonylmethyluridine (B127866) (mcm5U), is synthesized by the ALKBH8 enzyme, highlighting a conserved functional role across different domains of life. This technical guide provides an in-depth overview of the formation and function of mcmo5U, including detailed experimental protocols for its study, quantitative data on its effects, and diagrams of the key molecular pathways.

Introduction

Post-transcriptional modifications of tRNA are essential for their proper folding, stability, and function in protein synthesis. Among the more than 150 known modifications, those occurring at the wobble position of the anticodon are particularly important for modulating codon recognition and ensuring translational fidelity. This compound methyl ester (mcmo5U) is a prime example of such a modification, enabling an expanded wobble pairing capability that defies the standard Watson-Crick base pairing rules. This guide delves into the intricate molecular details of mcmo5U, from its complex biosynthetic pathway to its crucial role in translational efficiency. Understanding the formation and function of this modified nucleoside is of significant interest for basic research in molecular biology and has potential implications for the development of novel antimicrobial agents targeting bacterial translation.

Formation of mcmo5U

The biosynthesis of mcmo5U in Gram-negative bacteria like Escherichia coli and Salmonella enterica is a sophisticated enzymatic pathway that links cellular metabolism to the translational machinery. The process starts with a uridine (B1682114) at position 34 of the tRNA and proceeds through several intermediates to the final mcmo5U modification.

Biosynthetic Pathway in Bacteria

The formation of mcmo5U involves a series of enzymatic reactions, with key enzymes being CmoA, CmoB, and CmoM. The pathway is metabolically linked to the synthesis of aromatic amino acids through the precursor chorismic acid.[1]

The proposed biosynthetic pathway is as follows:

-

Hydroxylation: The initial step is the hydroxylation of U34 to 5-hydroxyuridine (B57132) (ho5U). The enzyme responsible for this step is not yet fully characterized but is a crucial prerequisite for the subsequent modifications.[2]

-

Carboxymethylation: CmoB, a methyltransferase-like enzyme, catalyzes the transfer of a carboxymethyl group to ho5U, forming 5-carboxymethoxyuridine (cmo5U).[3] This reaction utilizes a unique S-adenosyl-L-methionine (SAM) analog, S-carboxymethyl-S-adenosyl-L-homocysteine (SCM-SAH or cxSAM), as the donor molecule.[3]

-

SCM-SAH Synthesis: The specialized donor molecule, SCM-SAH, is synthesized by the enzyme CmoA from chorismic acid and SAM.[3]

-

Methyl Esterification: The final step is the methylation of the carboxyl group of cmo5U to form mcmo5U. This reaction is catalyzed by the SAM-dependent methyltransferase CmoM.[2]

Mammalian Homologs and mcm5U Formation

In mammals, a structurally similar modification, 5-methoxycarbonylmethyluridine (mcm5U), is found at the wobble position of certain tRNAs. The biosynthesis of mcm5U involves the bifunctional enzyme ALKBH8, which possesses both a methyltransferase and a dioxygenase domain.[4][5] The methyltransferase domain of ALKBH8, in a complex with the accessory protein TRM112, catalyzes the final methylation step to form mcm5U.[4][5] This indicates an evolutionary conservation of the functional importance of this type of tRNA modification.

Function of mcmo5U

The primary function of mcmo5U is to expand the decoding properties of the tRNA anticodon, a concept that goes beyond the classical wobble hypothesis proposed by Crick.

Expanded Wobble Pairing

The presence of mcmo5U at the wobble position allows the tRNA to recognize not only A and G in the third position of the codon, as predicted for an unmodified U, but also U and, in some contexts, C.[1][6] This "four-way" wobble decoding enables a single tRNA isoacceptor to read all four codons of a family codon box.[1] This expanded pairing is attributed to the conformational flexibility conferred by the 5-oxyacetic acid methyl ester side chain, which can influence the ribose pucker and the presentation of the base for hydrogen bonding.[1][6]

References

- 1. Isolation and initial structure-functional characterization of endogenous tRNA-derived stress-induced RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Probing the diversity and regulation of tRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studying the Function of tRNA Modifications: Experimental Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The modified wobble nucleoside this compound in tRNAProcmo5UGG promotes reading of all four proline codons in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 5-(carboxymethoxy)uridine.

This guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-(carboxymethoxy)uridine (cm5U), a modified nucleoside found in transfer RNA (tRNA). It is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties of 5-(carboxymethoxy)uridine

5-(carboxymethoxy)uridine, with the chemical formula C11H14N2O8, is a derivative of the pyrimidine (B1678525) nucleoside uridine (B1682114).[1] It is characterized by the presence of a carboxymethyl group attached to the C5 position of the uracil (B121893) base. This modification is primarily found at the wobble position (position 34) of the anticodon in certain bacterial tRNAs, where it plays a crucial role in the efficiency and fidelity of protein translation.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 5-(carboxymethoxy)uridine is presented in the table below. While some experimental data is limited, computed values and data from its parent compound, uridine, are provided for reference.

| Property | Value | Source |

| IUPAC Name | 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetic acid | [1] |

| Synonyms | 5-Carboxymethyluridine, cm5U, Uridine-5-acetic acid | [3] |

| CAS Number | 20964-06-1 | [1] |

| Molecular Formula | C11H14N2O8 | [1] |

| Molecular Weight | 302.24 g/mol | [1] |

| Appearance | Assumed to be a solid, similar to uridine. | |

| Melting Point | Data not available. For reference, the melting point of uridine is 165 °C. | [4] |

| Solubility | Data not available. Uridine is soluble in water (~34.9 µg/mL at pH 7.4), DMSO (~10 mg/mL), and DMF (~16 mg/mL). | [4][5] |

| pKa | The negatively charged carboxymethyl side chain is reported to decrease the acidity of the uracil ring. | [6] |

| XLogP3 | -2.5 | [1] |

Spectroscopic Data

Detailed spectroscopic analyses are crucial for the identification and characterization of 5-(carboxymethoxy)uridine. Below is a summary of available data.

Mass Spectrometry: Liquid chromatography-mass spectrometry (LC-MS) data is available for 5-(carboxymethoxy)uridine. The protonated molecule ([M+H]+) is observed at an m/z of approximately 303.0823.[1] The fragmentation of uridine derivatives typically involves the cleavage of the glycosidic bond and cross-ring cleavage of the ribose sugar.[7]

| Parameter | Value |

| Precursor Ion (m/z) | 303.0823 ([M+H]+) |

| Major Fragment Ions (m/z) | 125.0352, 82.02981, 153.0318 |

NMR Spectroscopy: While specific, high-resolution NMR spectra for 5-(carboxymethoxy)uridine are not readily available in the cited literature, the expected chemical shifts can be inferred from the structure and data for related compounds like uridine.[8] The presence of the carboxymethoxy group at the C5 position would influence the chemical shifts of the neighboring protons and carbons.

-

¹H NMR: The spectrum would show signals for the ribose protons and the H6 proton of the uracil ring. The methylene (B1212753) protons of the carboxymethoxy group would likely appear as a singlet.

-

¹³C NMR: The spectrum would display 11 distinct carbon signals, including those for the uracil ring, the ribose sugar, and the carboxymethyl group. The carbonyl carbons of the uracil ring would resonate at the downfield end of the spectrum.[8]

Experimental Protocols

Synthesis of 5-(carboxymethoxy)uridine

The synthesis of 5-(carboxymethoxy)uridine has been reported in the literature, generally involving the modification of a uridine precursor.[9][10] A common strategy involves the introduction of a substituent at the C5 position of the uracil ring. While a detailed, step-by-step protocol is not available in the provided search results, the general approach involves the reaction of a 5-halouridine derivative with a suitable C2-synthon under basic conditions.[3] The synthesis of related 5-substituted uridines often employs protective group strategies to ensure regioselectivity.[11]

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the purification and analysis of nucleosides. For 5-(carboxymethoxy)uridine, a reversed-phase HPLC method would be appropriate, given its polar nature.

General Protocol Outline:

-

Column: A C18 column is commonly used for the separation of nucleosides.[12]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typically employed.[13]

-

Detection: UV detection at a wavelength of approximately 254-270 nm is suitable for uridine and its derivatives.[13]

-

Flow Rate: A typical flow rate would be in the range of 0.5-1.0 mL/min.

Biological Role and Pathway Visualization

The primary biological role of 5-(carboxymethoxy)uridine is as a modified nucleoside in tRNA, where it influences codon recognition. It is not known to be directly involved in cellular signaling pathways. The following diagram illustrates the biosynthetic pathway of 5-(carboxymethoxy)uridine in Gram-negative bacteria.

Caption: Biosynthetic pathway of 5-(carboxymethoxy)uridine (cm5U) in Gram-negative bacteria.[2][14]

This pathway begins with a uridine residue within a tRNA molecule, which is hydroxylated to 5-hydroxyuridine by the enzyme TrhP.[14] Subsequently, the enzyme CmoB transfers a carboxymethyl group from carboxy-S-adenosylmethionine (cxSAM) to 5-hydroxyuridine to form 5-(carboxymethoxy)uridine.[14] The cxSAM cofactor is itself synthesized from prephenate and S-adenosylmethionine (SAM) by the enzyme CmoA.[14] In some tRNAs, cm5U can be further methylated to its methyl ester.[2]

References

- 1. 5-Carboxymethyluridine | C11H14N2O8 | CID 3080720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modomics - A Database of RNA Modifications [genesilico.pl]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms - a factor important for accuracy of reading of guanosine at the 3΄-end of the mRNA codons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Uridine | C9H12N2O6 | CID 6029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of 5-carboxymethyluridine. A nucleoside from transfer ribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The synthesis of 5-carboxymethylaminomethyluridine and 5-carboxymethylaminomethyl-2-thiouridine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. HPLC Method for Analysis of Uridine on Chromni Column | SIELC Technologies [sielc.com]

- 13. HPLC Separation of Thymidine, Uridine, Adenosine, Guanosine, and Cytidine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]

- 14. scholar.gist.ac.kr [scholar.gist.ac.kr]

The Role of 5-Carboxymethoxyuridine (cmo5U) in Expanding tRNA Decoding Capacity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA), particularly at the wobble position (nucleotide 34) of the anticodon, are critical for the efficiency and fidelity of protein synthesis. One such modification, 5-carboxymethoxyuridine (cmo5U), and its derivatives are found in several tRNAs from Gram-negative bacteria and play a pivotal role in expanding the decoding capacity of a single tRNA isoacceptor. This allows a single tRNA to recognize multiple, and in some cases all four, codons within a degenerate codon box. This technical guide provides an in-depth analysis of the molecular mechanisms underlying cmo5U-mediated decoding, presents quantitative data on its functional impact, details the experimental protocols used for its study, and illustrates the key molecular pathways and experimental workflows.

Core Concept: cmo5U and the Expanded Wobble Hypothesis

The standard wobble hypothesis proposed by Francis Crick posits that a single tRNA can recognize more than one codon through non-Watson-Crick base pairing at the third codon position. However, this classical model does not account for the ability of some tRNAs to decode all four codons in a four-fold degenerate codon box. The presence of complex modifications at the wobble uridine (B1682114), such as cmo5U, is key to this expanded capability.[1][2]

The cmo5U modification, a uridine-5-oxyacetic acid, is found at position 34 of tRNAs that read codons in six different degenerate codon boxes in bacteria like E. coli and Salmonella enterica.[1][3] Structurally, the oxyacetic acid side chain of cmo5U is crucial. It pre-structures the anticodon loop through intramolecular hydrogen bonds, which helps to position the wobble base for interaction with the codon in the ribosomal A-site.[1][4][5] This pre-structuring, along with the unique chemical properties of the cmo5U nucleoside, allows for the formation of unusual but structurally acceptable base pairs with A, G, U, and even C in the third codon position.[1][3]

Crystal structures of the 30S ribosomal subunit with an anticodon stem-loop containing cmo5U have revealed the basis for this expanded pairing. Surprisingly, the cmo5U-G pair adopts a standard Watson-Crick geometry, which suggests that the cmo5U is in its enol tautomeric form.[1] The cmo5U-U and cmo5U-C pairs, though weaker, are also accommodated within the decoding center, thus enabling a single tRNA to read all four codons.[1] This expanded decoding is not just a biochemical curiosity; it is essential for cellular viability in organisms that rely on a single tRNA to decode a four-codon family box.[3][4]

Biosynthesis of cmo5U

The biosynthesis of cmo5U is a multi-step enzymatic pathway that is linked to the metabolism of aromatic amino acids. The pathway begins with the hydroxylation of U34 to form 5-hydroxyuridine (B57132) (ho⁵U). This is followed by a carboxymethylation step to produce cmo⁵U. In some tRNAs, cmo⁵U can be further methylated to form 5-methoxycarbonylmethoxyuridine (mcmo⁵U).

Quantitative Data

The functional consequence of cmo5U modification has been quantified through various in vivo and in vitro experiments. The absence of cmo5U, typically achieved by deleting the cmoB gene, leads to measurable defects in translation efficiency and cellular growth, particularly when a single tRNA is responsible for decoding an entire four-codon box.

Table 1: Effect of cmo5U Deficiency on Bacterial Growth Rate

| Organism | Strain Background (Single Proline tRNA) | Wobble Nucleoside at Position 34 | Relative Growth Rate (%) | Reference |

| S. enterica | Wild-type (cmoB⁺) | cmo⁵U | 100 | [4] |

| S. enterica | cmoB mutant | ho⁵U | 71 | [4] |

Table 2: Influence of cmo5U on Programmed +1 Frameshifting

| Organism | Strain Background | Wobble Nucleoside at Position 34 | Frameshift Frequency at CCC-U (%) | Reference |

| S. enterica | Wild-type (cmoB⁺) | cmo⁵U | ~1.0 | [3] |

| S. enterica | cmoB mutant | ho⁵U | ~0.4 | [3] |

| S. enterica | cmoA mutant | ho⁵U + mo⁵U | ~0.7 | [3] |

Note: A lower frameshift frequency in the cmoB mutant at the CCC-U site suggests that the hypomodified tRNA (with ho⁵U) is less efficient at decoding the near-cognate CCC codon, leading to less pausing and subsequent frameshifting.[3]

Experimental Protocols

Overexpression and Purification of tRNA from E. coli

This protocol is adapted for obtaining high yields of a specific tRNA, which can be used for subsequent biochemical and structural analyses.[6][7][8][9]

-

Culture and Induction:

-

Transform E. coli (e.g., JM109 strain) with a high-copy plasmid encoding the tRNA of interest under an inducible promoter (e.g., pTac).[7]

-

Grow a 1 L culture in LB medium with appropriate antibiotic selection at 37°C with shaking until the OD₆₀₀ reaches 0.4–0.6.[7]

-

Induce tRNA expression by adding IPTG to a final concentration of 0.3 mM and continue incubation for ~10-16 hours.[7]

-

-

Cell Harvest and Lysis:

-

Nucleic Acid Extraction:

-

Perform an acid-phenol extraction by adding an equal volume of water-saturated phenol (B47542) (pH 4.0-5.0) to the cell suspension. Mix vigorously and separate phases by centrifugation.[8][9]

-

Collect the aqueous phase and precipitate total nucleic acids with isopropanol or ethanol.[9]

-

-

tRNA Enrichment:

-

To separate high molecular weight nucleic acids (rRNA, DNA), resuspend the pellet in a high-salt buffer and perform a stepwise isopropanol precipitation. Large RNAs will precipitate at a lower isopropanol concentration, leaving tRNAs in the supernatant.[8][10]

-

Precipitate the tRNA from the supernatant by adding more isopropanol.[8][10]

-

-

Chromatographic Purification:

-

Quality Control:

LC-MS/MS Analysis of cmo5U

This protocol outlines the general steps for the sensitive detection and quantification of cmo5U from a purified tRNA sample.

-

tRNA Digestion:

-

Take 1-5 µg of purified tRNA and completely digest it to single nucleosides.

-

Incubate the tRNA with P1 nuclease (to generate 5'-mononucleotides) followed by a phosphatase (e.g., FastAP) to yield nucleosides. The digestion is typically carried out for 2-8 hours at 37°C in a suitable buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 6.0).

-

-

Chromatographic Separation:

-

Inject the digested nucleoside mixture onto a reverse-phase HPLC column (e.g., C18).

-

Separate the nucleosides using a gradient of a polar mobile phase (e.g., aqueous ammonium acetate) and a less polar mobile phase (e.g., acetonitrile/ammonium acetate). A typical run time is 15-30 minutes.

-

-

Mass Spectrometry Detection:

-

Couple the HPLC eluent to a tandem mass spectrometer (e.g., a triple quadrupole) operating in positive ion mode with electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. This involves monitoring the specific mass transition from the parent ion (protonated cmo5U) to a characteristic fragment ion (the base).

-

Parent Ion (M+H)⁺ of cmo5U: m/z 319.08

-

Fragment Ion (Base+H)⁺: m/z 187.05

-

-

Optimize MS parameters such as collision energy, source temperature, and gas flows for the specific instrument used.[11]

-

-

Quantification:

-

Quantify the amount of cmo5U by integrating the peak area from the MRM chromatogram.

-

Normalize the cmo5U signal to the signals of the four canonical nucleosides (A, C, G, U) to determine its relative abundance.[11]

-

In Vitro Ribosome Binding (Filter-Binding Assay)

This assay measures the equilibrium binding of a tRNA to mRNA-programmed ribosomes.

-

Preparation of Components:

-

Binding Reaction:

-

In a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 70 mM NH₄Cl, 30 mM KCl, 10 mM MgCl₂), combine a fixed, low concentration of labeled tRNA with varying concentrations of ribosomes and a saturating concentration of mRNA.

-

Incubate at 37°C for 20-30 minutes to allow binding to reach equilibrium.

-

-

Filtration:

-

Prepare a filtration apparatus with a nitrocellulose membrane stacked on top of a charged nylon membrane. Nitrocellulose binds proteins and protein-RNA complexes, while the charged membrane captures free RNA that passes through.

-

Rapidly filter the binding reactions through the stacked membranes under vacuum.

-

Wash the filters with cold binding buffer to remove unbound components.

-

-

Detection and Analysis:

-

Quantify the amount of labeled tRNA retained on the nitrocellulose filter (ribosome-bound) and the nylon filter (free).

-

Plot the fraction of bound tRNA as a function of ribosome concentration.

-

Fit the data to a binding isotherm (e.g., a hyperbolic or sigmoidal curve) to determine the equilibrium dissociation constant (Kd), which is a measure of binding affinity.

-

Conclusion

The cmo5U modification at the wobble position of tRNA is a sophisticated evolutionary solution to the problem of decoding degenerate codons. By chemically altering the uridine base, bacteria expand the decoding capacity of a single tRNA, allowing it to read up to four different codons. This enhanced function is critical for translational efficiency and maintaining the reading frame. The structural and quantitative data presented here, along with the detailed experimental protocols, provide a comprehensive resource for researchers investigating the intricate world of tRNA modifications and their impact on protein synthesis. Understanding these mechanisms not only deepens our knowledge of fundamental biology but may also open avenues for the development of novel antimicrobial agents that target these essential modification pathways.

References

- 1. Mechanism of expanding the decoding capacity of tRNAs by modification of uridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of tRNA modification on translational accuracy depend on intrinsic codon–anticodon strength - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The modified wobble nucleoside this compound in tRNAProcmo5UGG promotes reading of all four proline codons in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The wobble hypothesis revisited: this compound is critical for reading of G-ending codons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tRNA purification [bio-protocol.org]

- 7. jdc.jefferson.edu [jdc.jefferson.edu]

- 8. biorxiv.org [biorxiv.org]

- 9. New chromatographic and biochemical strategies for quick preparative isolation of tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ribosome binding by tRNAs with fluorescent labeled 3' termini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorescent labeling of tRNAs for dynamics experiments - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Adaptor: A Technical Guide to the Natural Occurrence of Uridine-5-oxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and functional significance of the modified ribonucleoside, Uridine-5-oxyacetic acid (cmo5U). Found predominantly at the wobble position of transfer RNA (tRNA) in certain organisms, cmo5U plays a critical role in the fidelity and efficiency of protein synthesis. This document delves into the known distribution of cmo5U across different life forms, presents available quantitative data, outlines detailed experimental protocols for its study, and visualizes the key biochemical pathways involved.

Natural Occurrence of this compound

This compound is a post-transcriptional modification of uridine (B1682114) found in the anticodon loop of specific tRNAs. Its presence is most prominently documented in the bacterial domain, with significant implications for codon recognition.

Bacteria

The most extensive research on cmo5U has been conducted in Gram-negative bacteria, particularly Escherichia coli and Salmonella enterica. In these organisms, cmo5U, and its methyl ester derivative, 5-methoxycarbonylmethoxyuridine (mcmo5U), are found at the wobble position (position 34) of tRNAs that decode four-codon family boxes.[1] This modification allows a single tRNA species to recognize and decode codons ending in A, G, and U, and in some instances, even C, thereby expanding the decoding capacity beyond the classical wobble hypothesis.[1][2]

The tRNAs known to contain cmo5U or its derivatives in these bacteria include those specific for:

In Gram-positive bacteria, such as Bacillus subtilis, a related modification, 5-methoxyuridine (B57755) (mo5U), is found in the equivalent tRNA position, suggesting a divergent evolutionary path for this type of wobble modification.[2]

Eukaryotes

Current evidence suggests that this compound is not a common modification in eukaryotic tRNA. Instead, eukaryotes have evolved a different set of complex uridine modifications at the wobble position to manage codon decoding, such as 5-methoxycarbonylmethyluridine (B127866) (mcm5U) and 5-carbamoylmethyluridine (B1230082) (ncm5U).[4] These modifications also play a crucial role in maintaining translational fidelity.

Archaea

The presence of this compound in archaea is not well-documented. While archaea are known to possess a diverse array of tRNA modifications, some of which are unique to this domain, specific studies identifying cmo5U are scarce. One study on Haloferax volcanii noted the presence of a modified uridylic acid derivative that could potentially be the methyl ester of cmo5U, but its definitive identification is still pending.[5]

Viruses

There is no direct evidence to date of this compound being a component of viral tRNAs. Viruses typically utilize the host cell's translational machinery, including its tRNAs and modification enzymes. However, some viruses have been shown to manipulate the host's tRNA modification landscape to favor the translation of their own proteins.[6] It is conceivable that viral infection could alter the levels of cmo5U in bacterial hosts, but this remains an area for future investigation.

Quantitative Data on this compound Abundance

Quantitative analysis of tRNA modifications is a challenging field, and comprehensive data on the absolute abundance of cmo5U across different organisms is limited. However, studies on E. coli have provided valuable insights into the frequency of its methyl ester derivative, mcmo5U, in specific tRNA molecules.

| Organism | tRNA Species | Modification | Frequency of Modification | Reference |

| Escherichia coli | tRNAAla1 | mcmo5U | 82% | [7] |

| Escherichia coli | tRNASer1 | mcmo5U | 84% | [7] |

| Escherichia coli | tRNAPro3 | mcmo5U | Growth phase-dependent | [7] |

| Escherichia coli | tRNALeu3 | cmo5U | Primary modification | [7] |

| Escherichia coli | tRNAVal1 | cmo5U | Primary modification | [7] |

Note: The data indicates that in E. coli, the wobble uridine of certain tRNAs is almost completely modified to mcmo5U during the logarithmic growth phase. The level of modification in tRNAPro3 appears to be regulated in response to the cellular growth state.

Experimental Protocols

The study of this compound involves a multi-step process from the isolation of tRNA to the final analysis by mass spectrometry.

Isolation and Purification of Total tRNA

This protocol is adapted from methods used for yeast and can be applied to bacterial cultures with minor modifications.

Materials:

-

Bacterial cell pellet

-

Acid phenol:chloroform:isoamyl alcohol (125:24:1, pH 4.5)

-

Lysis buffer (e.g., 50 mM sodium acetate (B1210297), 10 mM EDTA, pH 5.0)

-

70% Ethanol (ice-cold)

-

Nuclease-free water

Procedure:

-

Resuspend the bacterial cell pellet in lysis buffer.

-

Add an equal volume of acid phenol:chloroform:isoamyl alcohol.

-

Vortex vigorously for 10 minutes at 4°C.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Carefully transfer the upper aqueous phase to a new tube.

-

Repeat the phenol:chloroform extraction until the interface is clean.

-

Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 1 volume of isopropanol to the final aqueous phase.

-

Precipitate the RNA at -20°C for at least 1 hour.

-

Centrifuge at 16,000 x g for 30 minutes at 4°C to pellet the RNA.

-

Wash the pellet with ice-cold 70% ethanol.

-

Air-dry the pellet and resuspend in nuclease-free water.

Enzymatic Digestion of tRNA to Nucleosides

Materials:

-

Purified total tRNA

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

Reaction buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3)

Procedure:

-

To 5-10 µg of purified tRNA, add nuclease P1 to a final concentration of 2 units.

-

Incubate at 37°C for 2 hours.

-

Add bacterial alkaline phosphatase to a final concentration of 0.1 units.

-